molecular formula C11H13NO4 B6269367 (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid CAS No. 1689987-07-2

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid

Cat. No.: B6269367
CAS No.: 1689987-07-2
M. Wt: 223.2
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Description

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid is a chiral compound that features a furan ring attached to a cyclopentane ring via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Amide bond formation: The final step involves the formation of the amide bond between the furan ring and the cyclopentane ring. This can be done using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amide linkage can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(furan-2-amido)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,3S)-3-(thiophene-2-amido)cyclopentane-1-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(1R,3S)-3-(furan-2-amido)cyclopentane-1-carboxylic acid is unique due to the presence of both a furan ring and a cyclopentane ring, which can impart distinct chemical and biological properties. The specific stereochemistry (1R,3S) also contributes to its uniqueness, potentially affecting its reactivity and interactions with biological targets.

Properties

CAS No.

1689987-07-2

Molecular Formula

C11H13NO4

Molecular Weight

223.2

Purity

90

Origin of Product

United States

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